Methyl blue free acid
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Overview
Description
. It is widely used as a stain in histology, particularly for staining collagen in tissue sections. It is also used in differential staining techniques such as Mallory’s connective tissue stain and Gömöri trichrome stain . Additionally, methyl blue can mediate electron transfer in microbial fuel cells and stain fungal cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl blue free acid can be synthesized through a series of chemical reactions involving aromatic amines and sulfonation. The synthesis typically involves the condensation of benzaldehyde derivatives with aromatic amines followed by sulfonation to introduce sulfonic acid groups . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors and automated control systems ensures high yield and consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl blue free acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and other hydride donors are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed:
Oxidation: Different oxidation states of methyl blue.
Reduction: Leuco methyl blue.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Methyl blue free acid has a wide range of applications in scientific research:
Mechanism of Action
At the molecular level, methyl blue free acid exerts its effects through several mechanisms:
Inhibition of Soluble Guanyl Cyclase: This leads to the modulation of the nitric oxide-cyclic guanosine monophosphate signaling pathway.
Scavenging of Nitric Oxide: Reduces the levels of nitric oxide, which is involved in various physiological processes.
Photodynamic Therapy: Involves the generation of reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparison with Similar Compounds
- Methylene blue
- Crystal violet
- Aniline blue
- Potassium ferrocyanide
- Potassium ferricyanide
Methyl blue free acid stands out due to its unique staining properties, ability to mediate electron transfer, and diverse applications in various fields.
Properties
CAS No. |
61489-48-3 |
---|---|
Molecular Formula |
C32H25N3Na2O9S3 |
Molecular Weight |
737.7 g/mol |
IUPAC Name |
disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XOSXWYQMOYSSKB-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
6415-98-1 | |
physical_description |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |
Synonyms |
Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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